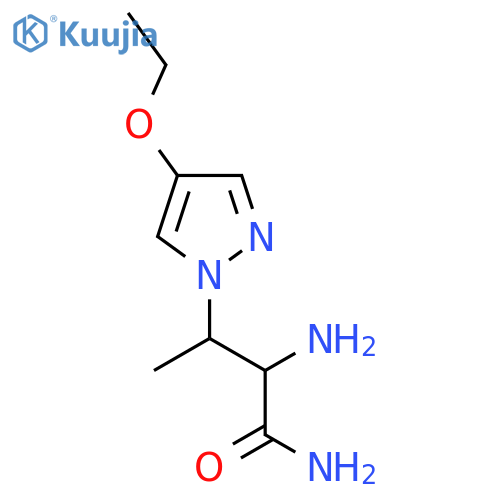Cas no 2000627-84-7 (2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide)

2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
- 2000627-84-7
- EN300-1124064
-
- インチ: 1S/C9H16N4O2/c1-3-15-7-4-12-13(5-7)6(2)8(10)9(11)14/h4-6,8H,3,10H2,1-2H3,(H2,11,14)
- InChIKey: LTUYZYLNBPEECV-UHFFFAOYSA-N
- SMILES: O(CC)C1C=NN(C=1)C(C)C(C(N)=O)N
計算された属性
- 精确分子量: 212.12732577g/mol
- 同位素质量: 212.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2Ų
- XLogP3: -1.1
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124064-10g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 10g |
$6390.0 | 2023-10-26 | |
| Enamine | EN300-1124064-1g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 1g |
$1485.0 | 2023-10-26 | |
| Enamine | EN300-1124064-0.25g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
| Enamine | EN300-1124064-2.5g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
| Enamine | EN300-1124064-5.0g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 5g |
$5014.0 | 2023-06-09 | ||
| Enamine | EN300-1124064-1.0g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 1g |
$1729.0 | 2023-06-09 | ||
| Enamine | EN300-1124064-10.0g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 10g |
$7435.0 | 2023-06-09 | ||
| Enamine | EN300-1124064-0.05g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
| Enamine | EN300-1124064-0.5g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 0.5g |
$1426.0 | 2023-10-26 | |
| Enamine | EN300-1124064-0.1g |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide |
2000627-84-7 | 95% | 0.1g |
$1307.0 | 2023-10-26 |
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide 関連文献
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamideに関する追加情報
Comprehensive Overview of 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide (CAS No. 2000627-84-7)
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide, with the CAS number 2000627-84-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole and amide functional groups, exhibits potential applications in drug development, particularly in targeting metabolic and neurological pathways. Researchers are increasingly exploring its role in modulating enzyme activity and receptor interactions, making it a subject of interest in precision medicine and biomolecular engineering.
The structural complexity of 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide allows it to interact with biological systems in distinct ways. Its ethoxy and amino substituents contribute to its solubility and bioavailability, which are critical factors in drug formulation. Recent studies highlight its potential as a scaffold for designing small-molecule inhibitors, particularly in diseases where protein-protein interactions play a key role. This aligns with current trends in targeted therapy, a hot topic in oncology and neurodegenerative disease research.
In the context of AI-driven drug discovery, CAS 2000627-84-7 has been flagged as a promising candidate for virtual screening and molecular docking studies. The compound's 3D conformation and electrostatic properties make it suitable for computational modeling, a rapidly growing field fueled by advancements in machine learning and quantum chemistry. This synergy between experimental and in silico approaches underscores its relevance in modern pharmacology.
From a synthetic chemistry perspective, the preparation of 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide involves multi-step reactions, including N-alkylation and amide coupling. Optimizing its yield and purity is a focus area for process chemistry experts, especially given the demand for high-throughput synthesis in combinatorial libraries. The compound's stability under various pH conditions and thermal profiles is also being investigated to ensure its suitability for formulation development.
Environmental and green chemistry considerations are increasingly shaping the discourse around compounds like CAS 2000627-84-7. Researchers are evaluating sustainable synthesis routes, such as catalytic methods and solvent-free reactions, to minimize waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
The patent landscape for 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide reflects its commercial potential, with filings covering its use in therapeutic applications and diagnostic tools. Intellectual property analysts note its inclusion in drug candidate pipelines for conditions like inflammatory disorders and metabolic syndromes, areas with high unmet medical needs. This positions the compound as a valuable asset in biotech innovation.
In summary, 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide (CAS 2000627-84-7) represents a convergence of chemical ingenuity and biological relevance. Its multifaceted applications—from drug design to computational biology—make it a compound worth watching in the evolving landscape of life sciences. As research progresses, its role in addressing complex health challenges will likely expand, reinforcing its importance in both academic and industrial settings.
2000627-84-7 (2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide) Related Products
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 2097984-31-9(4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)




